molecular formula C13H18FN3O B8443422 [2-(4-Fluorophenylaminocarbonyl)ethyl]piperazine

[2-(4-Fluorophenylaminocarbonyl)ethyl]piperazine

Cat. No. B8443422
M. Wt: 251.30 g/mol
InChI Key: MHPYGKKKZNETFD-UHFFFAOYSA-N
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Patent
US06737425B1

Procedure details

1-Benzyl-4-[2-(4-fluorophenylaminocarbonyl)ethyl]piperazine (2.9 g) was dissolved in acetic acid (100 ml), then 10% palladium carbon (7.2 g) was added thereto, and the mixture was stirred overnight in a hydrogen atmosphere. The 10% palladium carbon was filtered off, and the filtrate was evaporated, and water was added to the residue which was then basified by adding 1 N aqueous sodium hydroxide and subjected to extraction with chloroform, and the organic layer was washed with water, dried, and evaporated, whereby the title compound (1.5 g, 70%) was obtained as a colorless oil.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
7.2 g
Type
catalyst
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][C:16]([NH:18][C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)=[O:17])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)(=O)C.[C].[Pd]>[F:25][C:22]1[CH:23]=[CH:24][C:19]([NH:18][C:16]([CH2:15][CH2:14][N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[O:17])=[CH:20][CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CCC(=O)NC1=CC=C(C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium carbon
Quantity
7.2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The 10% palladium carbon was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue which
ADDITION
Type
ADDITION
Details
by adding 1 N aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with chloroform
WASH
Type
WASH
Details
the organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)CCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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